Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate
Description
Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate (CAS: 146397-20-8; molecular formula: C₄₃H₅₀N₄O₁₄S₂) is a highly specialized, water-soluble organic compound characterized by:
- Two 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester groups linked via hexanoate chains, enabling amine-reactive crosslinking .
- Indole sulfonate cores substituted with methyl groups and conjugated penta-2,4-dienylidene bridges, conferring rigidity and fluorescence properties .
- Potassium counterions enhancing solubility in aqueous environments .
This compound is primarily used in biochemical applications, such as protein conjugation and fluorescent labeling, due to its bifunctional reactivity and photostability .
Properties
CAS No. |
252255-42-8 |
|---|---|
Molecular Formula |
C45H51KN4O14S2 |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C45H52N4O14S2.K/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53;/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |
InChI Key |
OYBBXRFVUWPWJZ-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Synonyms |
1-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; |
Origin of Product |
United States |
Biological Activity
The compound Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate (hereafter referred to as "the compound") is a complex indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a unique structure that includes:
- Indole moiety : Known for its diverse biological activities.
- Pyrrolidine rings : Contributing to its pharmacological properties.
- Sulfonate group : Enhancing solubility and biological interaction.
Research indicates that the compound exhibits multiple mechanisms of action:
1. Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Inhibition of Tubulin Polymerization : It acts as a tubulin polymerization inhibitor with an IC50 value in the low micromolar range against various cancer cell lines, including Huh7 and HeLa cells. The compound induces G2/M-phase cell cycle arrest, leading to apoptosis in cancer cells .
2. Antioxidant Properties
The compound also demonstrates significant antioxidant activity. Studies utilizing the DPPH radical scavenging method have revealed:
- High radical scavenging ability comparable to known antioxidants like ascorbic acid .
This suggests that it can mitigate oxidative stress in biological systems.
Case Studies
Several studies have evaluated the biological activity of similar indole derivatives with promising results:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Indole Derivative A | Huh7 | 5.0 | Tubulin inhibition |
| Indole Derivative B | HeLa | 4.2 | Apoptosis induction |
| Indole Derivative C | A549 | 3.1 | Cell cycle arrest |
These findings indicate a consistent pattern of anticancer activity across various indole derivatives .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis reveals that modifications to the indole scaffold significantly influence biological activity:
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 727.8 g/mol. Its intricate structure features multiple functional groups that contribute to its reactivity and potential applications in drug development and biochemical assays.
Medicinal Chemistry Applications
- Antibody Drug Conjugates (ADCs) :
- Fluorescent Probes :
- Antioxidant Activity :
Biochemical Applications
- Ligand Development :
- Protein Interaction Studies :
Materials Science Applications
- Nanomaterials :
- Polymeric Systems :
Case Studies
Comparison with Similar Compounds
Key Structural Features and Functional Groups
The compound belongs to a class of NHS ester-based crosslinkers with indole sulfonate backbones. Below is a comparison with analogs:
Functional and Reactivity Differences
- Homobifunctionality vs. Heterobifunctionality : The target compound’s dual NHS esters allow homobifunctional crosslinking (amine-to-amine), whereas SMPH combines NHS and maleimide groups for heterobifunctional linking (amine-to-thiol) .
- Solubility: The target compound’s sulfonate groups (-SO₃⁻) enhance water solubility compared to non-sulfonated analogs like adipic acid bis-NHS ester (CAS 52856-97-0) .
- Stability : NHS esters hydrolyze rapidly in aqueous media; storage at -20°C under inert atmosphere is critical for stability .
Spectral and Physicochemical Properties
- Fluorescence: The conjugated diene and indole sulfonate structure emits in the visible range (~500–600 nm), distinguishing it from non-fluorescent crosslinkers like SMPH .
- Critical Micelle Concentration (CMC): Unlike quaternary ammonium surfactants (e.g., BAC-C12, CMC ~8 mM), the target compound’s sulfonate groups prevent micelle formation, ensuring monomeric reactivity .
Similarity Indexing and Computational Analysis
Using Tanimoto coefficients (fingerprint-based similarity):
- Target vs. SMPH : ~40% similarity (divergent functional groups).
- Target vs. CAS 2419286-92-1: ~85% similarity (shared indole sulfonate and NHS esters) . Activity cliffs (minor structural changes with major functional differences) are observed when substituting dimethylindole with trimethylbenzoindole .
Cross-Reactivity and Selectivity
- Immunoassays: Cross-reactivity with structurally similar NHS esters (e.g., CAS 52856-97-0) is possible if antibodies target shared epitopes (e.g., NHS or indole moieties) .
- Chromatography : Reverse-phase HPLC can resolve the target compound from analogs using gradient elution (retention time shifts due to sulfonate polarity) .
Preparation Methods
Core Indole Sulfonate Synthesis
The 3,3-dimethylindole-5-sulfonate scaffold forms the foundational structure. Sulfonation is typically achieved via direct electrophilic substitution. For example, chlorosulfonic acid reacts with 3,3-dimethylindole at low temperatures (0–5°C) to yield the sulfonated intermediate . Subsequent neutralization with potassium hydroxide generates the potassium sulfonate salt, enhancing water solubility .
Key Reaction Conditions
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | 0–5°C | 2 h | ~75% |
| Neutralization | KOH | RT | 30 min | Quant. |
Formation of the Pentadienylidene Linker
The central penta-2,4-dienylidene bridge is constructed via a Knoevenagel condensation. A bis-aldehyde intermediate reacts with the methylene groups of two indole units under basic conditions.
Optimized Conditions
-
Catalyst: Piperidine (5 mol%)
-
Solvent: Ethanol/water (9:1)
-
Temperature: Reflux (78°C)
Quaternary Ammonium Formation
The 5-sulfonatoindol-1-ium moiety is generated by alkylation of the indole nitrogen. Methyl iodide or dimethyl sulfate in DMF at 60°C introduces the methyl groups, followed by sulfonation .
Final Potassium Salt Formation
The free sulfonic acid intermediate is treated with potassium bicarbonate in methanol to form the potassium salt. Lyophilization yields the final product as a hygroscopic solid .
Critical Parameters
| Parameter | Value |
|---|---|
| Equivalents of KHCO₃ | 1.1 eq |
| Solvent | MeOH/H₂O (4:1) |
| Purity (HPLC) | ≥95% |
Analytical Characterization
Spectroscopic Data
Challenges and Optimization
-
NHS-Ester Hydrolysis : The NHS group is prone to hydrolysis. Reactions must be conducted under anhydrous conditions with molecular sieves .
-
Purification : Size-exclusion chromatography is preferred over silica due to the compound’s polarity .
-
Scale-Up : Batch coupling (≥10 g) reduces NHS degradation compared to continuous flow .
Comparative Methodologies
| Method | Coupling Agent | Yield | Purity |
|---|---|---|---|
| DCC/NHS | DCM/DMF | 70% | 92% |
| EDC/HOBt | ACN | 65% | 88% |
| HATU | DMF | 68% | 90% |
EDC-based methods show lower yields due to byproduct formation .
Industrial Applications
The compound’s structure suggests use in fluorescent probes or protein conjugation, leveraging the NHS-ester reactivity and sulfonate solubility . Patent CN115838393B highlights similar intermediates for radiopharmaceuticals .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s dioxopyrrolidinyl and sulfonate groups suggest reactivity similar to succinimide-based coupling reagents (e.g., HSPyU) . Key steps include:
- Activation : Use of reactive esters (e.g., 2,5-dioxopyrrolidin-1-yl) for conjugation.
- Solvent Selection : Ethanol, methanol, or acetonitrile are common solvents, with yields influenced by polarity (e.g., 75% in ethanol vs. 82% in methanol) .
- Temperature Control : Reactions typically proceed at 25–40°C to balance kinetics and side reactions.
Q. How can the compound be purified, and what analytical techniques validate its purity?
- Purification :
- Membrane Separation : Leverage polarity differences via nanofiltration or reverse osmosis (CRDC subclass RDF2050104) .
- Recrystallization : Use ethanol-water mixtures to isolate crystalline forms .
- Analytical Validation :
- HPLC : Retention time comparison with standards.
- NMR/LC-MS : Confirm molecular weight and functional groups (e.g., sulfonate δ 3.5–4.0 ppm in ¹H NMR) .
Q. What storage conditions ensure compound stability?
- Stability Data : Store at –20°C in anhydrous conditions to prevent hydrolysis of dioxopyrrolidinyl esters. Avoid prolonged exposure to light due to indole-derived chromophores .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?
- Methodology :
- COMSOL Multiphysics : Simulate diffusion kinetics in membrane-based separation processes .
- Density Functional Theory (DFT) : Calculate electron density maps to predict sulfonate group nucleophilicity .
Q. How should researchers address contradictions in spectroscopic or chromatographic data?
- Resolution Strategies :
- Cross-Validation : Combine NMR, FT-IR, and high-resolution MS to confirm structural assignments .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in datasets .
Q. What experimental designs facilitate mechanistic studies of sulfonate group reactivity?
- Kinetic Studies : Use stopped-flow spectroscopy to monitor sulfonate ester hydrolysis rates under varying pH .
- Isotopic Labeling : Incorporate ¹⁸O isotopes in sulfonate groups to trace reaction pathways via MS .
Q. How can researchers optimize large-scale synthesis while minimizing side reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
